2-Propen-1-one, 1-(4-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)-
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Overview
Description
2-Propen-1-one, 1-(4-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)- is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-(4-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and 1-methyl-1H-indole-3-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors might be employed to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the methoxy group or the indole ring, leading to the formation of various oxidized products.
Reduction: Reduction of the carbonyl group in the chalcone structure can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones or other oxidized derivatives, while reduction would produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
Biologically, chalcones and their derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound could be investigated for similar biological activities.
Medicine
In medicinal chemistry, the compound might be explored for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industry, the compound could be used in the development of new materials, such as polymers or dyes, due to its aromatic structure and reactivity.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological activity. Generally, chalcones are known to interact with enzymes and receptors in biological systems. They can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites.
Molecular Targets and Pathways
Potential molecular targets include enzymes involved in oxidative stress, inflammatory pathways, and cell proliferation. The compound might also interact with signaling pathways related to apoptosis and cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-Propen-1-one, 1-(4-hydroxyphenyl)-3-(1-methyl-1H-indol-3-yl)-
- 2-Propen-1-one, 1-(4-chlorophenyl)-3-(1-methyl-1H-indol-3-yl)-
- 2-Propen-1-one, 1-(4-nitrophenyl)-3-(1-methyl-1H-indol-3-yl)-
Uniqueness
The uniqueness of 2-Propen-1-one, 1-(4-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)- lies in its specific substituents, which can influence its reactivity and biological activity. The methoxy group, for example, can enhance its electron-donating properties, potentially affecting its interaction with biological targets.
Properties
CAS No. |
27664-11-5 |
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Molecular Formula |
C19H17NO2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-(1-methylindol-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C19H17NO2/c1-20-13-15(17-5-3-4-6-18(17)20)9-12-19(21)14-7-10-16(22-2)11-8-14/h3-13H,1-2H3 |
InChI Key |
SFBMORDUSNFOIP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=CC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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